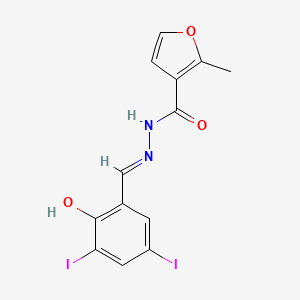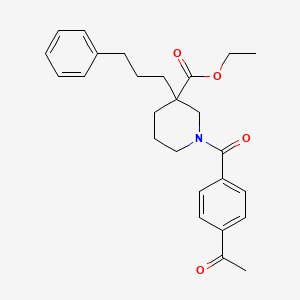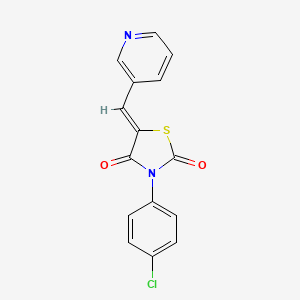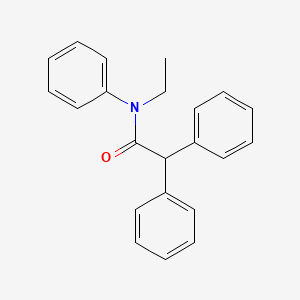
N'-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-6-methylnicotinohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-6-methylnicotinohydrazide, also known as ethyl-6-methyl-2-((4-nitro-3-(3-oxobutanoyl)phenyl)amino)nicotinohydrazide, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a hydrazide derivative that has been synthesized using a specific method, and it has been found to exhibit interesting biochemical and physiological effects that may be useful in various research applications.
作用機序
The mechanism of action of N'-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-6-methylnicotinohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It may also inhibit the activation of certain signaling pathways involved in cancer cell survival.
Biochemical and Physiological Effects:
Studies have shown that this compound can exhibit a range of biochemical and physiological effects. For example, it has been shown to inhibit the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. It may also inhibit the production of certain cytokines and chemokines, which are involved in inflammatory responses.
実験室実験の利点と制限
One advantage of using N'-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-6-methylnicotinohydrazide in lab experiments is its potential as a multi-targeted agent. Its ability to inhibit multiple enzymes and signaling pathways may make it useful in studying complex biological processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on N'-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-6-methylnicotinohydrazide. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as arthritis. Additionally, further research is needed to fully understand its mechanism of action and potential as an anti-cancer agent. Finally, studies could investigate the potential of this compound as an antimicrobial agent, which may have applications in treating infectious diseases.
合成法
The synthesis of N'-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-6-methylnicotinohydrazide involves several steps. The starting materials are 6-methyl-2-nicotinic acid and 4-nitro-3-hydroxybenzaldehyde, which are reacted in the presence of ethyl acetoacetate and hydrazine hydrate. The resulting product is then treated with ethyl iodide to yield the final compound. This synthesis method has been optimized to yield high purity and yield of the desired compound.
科学的研究の応用
N'-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-6-methylnicotinohydrazide has been studied for its potential applications in various scientific research fields. One area of interest is its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of inflammatory cytokines, which may be beneficial in treating inflammatory diseases.
Another area of research is the potential use of this compound as an anti-cancer agent. Studies have shown that it can induce cancer cell death, and it may have potential as a chemotherapy drug. Additionally, this compound has been studied for its potential as an antimicrobial agent, as it has been shown to exhibit activity against certain bacteria and fungi.
特性
IUPAC Name |
N-[(Z)-(3-ethoxy-4-hydroxy-5-nitrophenyl)methylideneamino]-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5/c1-3-25-14-7-11(6-13(15(14)21)20(23)24)8-18-19-16(22)12-5-4-10(2)17-9-12/h4-9,21H,3H2,1-2H3,(H,19,22)/b18-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAYEDBBBULPPW-LSCVHKIXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C=NNC(=O)C2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])/C=N\NC(=O)C2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dibromo-6-[(4H-1,2,4-triazol-4-ylimino)methyl]-1,3-benzenediol](/img/structure/B6026092.png)
![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-3-pyridinylacetamide](/img/structure/B6026100.png)


![3-(6-fluoro-1H-indol-1-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B6026116.png)
![2-[4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6026128.png)
![1-(cyclobutylmethyl)-3-{[(3,5-difluorobenzyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6026130.png)

![7-(2-cyclohexylethyl)-2-[(6-methyl-2-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6026147.png)
![N-(4-acetylphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B6026153.png)
![7-(3-ethyl-1H-1,2,4-triazol-5-yl)-9-(4-fluorophenyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6026160.png)
![1-(benzylthio)-4-(4-methoxyphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B6026164.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B6026167.png)